molecular formula C9H6O5 B1637797 3,5,7-trihydroxychromen-2-one

3,5,7-trihydroxychromen-2-one

Katalognummer: B1637797
Molekulargewicht: 194.14 g/mol
InChI-Schlüssel: UVXDWGJSULDKQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,5,7-trihydroxychromen-2-one, also known as 3,5,7-Trihydroxy-2H-1-benzopyran-2-one, is a chemical compound with the molecular formula C9H6O5 and a molecular weight of 194.14 g/mol . This compound is a derivative of benzopyran and is characterized by the presence of three hydroxyl groups at positions 3, 5, and 7 on the benzopyran ring. It is known for its various applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,7-trihydroxychromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of phenol with ethyl acetoacetate in the presence of anhydrous aluminum chloride as a catalyst . The reaction is typically carried out at elevated temperatures to facilitate the formation of the benzopyran ring.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3,5,7-trihydroxychromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,5,7-trihydroxychromen-2-one has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3,5,7-trihydroxychromen-2-one involves its interaction with various molecular targets and pathways. The hydroxyl groups play a crucial role in its antioxidant activity by scavenging free radicals and reducing oxidative stress. Additionally, the compound can modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,5,7-trihydroxychromen-2-one is unique due to the specific positioning of its hydroxyl groups, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Eigenschaften

Molekularformel

C9H6O5

Molekulargewicht

194.14 g/mol

IUPAC-Name

3,5,7-trihydroxychromen-2-one

InChI

InChI=1S/C9H6O5/c10-4-1-6(11)5-3-7(12)9(13)14-8(5)2-4/h1-3,10-12H

InChI-Schlüssel

UVXDWGJSULDKQU-UHFFFAOYSA-N

SMILES

C1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O

Kanonische SMILES

C1=C(C=C2C(=C1O)C=C(C(=O)O2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.